molecular formula C14H9N3O2 B3019127 methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate CAS No. 860611-63-8

methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate

Cat. No.: B3019127
CAS No.: 860611-63-8
M. Wt: 251.245
InChI Key: DLBMZBLVZQKXLP-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound features an indole core, a common structural motif in many natural products and pharmaceuticals, with a dicyanovinyl group and a carboxylate ester

Preparation Methods

The synthesis of methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the dicyanovinyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.

    Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can participate in electron transfer processes, while the indole core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole core with a dicyanovinyl group that enhances its electronic properties. The compound can be represented structurally as follows:

  • Chemical Formula : C12H9N2O2
  • Molecular Weight : 217.21 g/mol
  • CAS Number : [Not provided in the sources]

The primary mechanism through which this compound exerts its biological effects appears to be through inhibition of HIV-1 integrase. Integrase is crucial for the integration of viral DNA into the host genome, and inhibitors of this enzyme can effectively impair viral replication.

Binding Interactions

Research indicates that the indole core and carboxyl group of related compounds (such as indole-2-carboxylic acid derivatives) chelate with magnesium ions in the active site of integrase. This interaction is essential for the inhibition of the strand transfer process, which is a critical step in the HIV life cycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance:

  • Substituents at C3 : The introduction of various substituents at the C3 position has been shown to enhance integrase inhibitory activity. Compounds with long-chain aromatic groups at this position exhibited improved binding to the hydrophobic cavity near the active site, leading to enhanced antiviral efficacy .
  • Halogenation : The addition of halogenated groups at specific positions has also been found to improve activity through increased π-π stacking interactions with viral DNA .

Antiviral Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit promising antiviral activity against HIV. For example, a derivative with an IC50 value of 0.13 μM showed significant inhibition of integrase activity, indicating strong potential as an antiviral agent .

CompoundIC50 (μM)Mechanism
This compoundTBDIntegrase Inhibition
Indole-2-carboxylic Acid Derivative0.13Integrase Inhibition
Other Derivatives12.41 - 47.44Variable

Study on Integrase Inhibitors

A recent study focused on optimizing indole derivatives for enhanced integrase inhibition reported that structural modifications at the C3 position led to significant increases in antiviral activity. The study synthesized multiple derivatives, evaluating their efficacy through IC50 values and binding affinity assays .

Fluorescent Properties and Cytotoxicity

Additional research into related indole derivatives has revealed their potential cytotoxic effects against various cancer cell lines. The fluorescent properties of these compounds allow for easy tracking in cellular assays, providing insights into their uptake and distribution within cells .

Properties

IUPAC Name

methyl 3-(2,2-dicyanoethenyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-19-14(18)13-11(6-9(7-15)8-16)10-4-2-3-5-12(10)17-13/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMZBLVZQKXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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